molecular formula C6H3ClFNO2 B1364541 5-Chloro-6-fluoronicotinic acid CAS No. 38185-57-8

5-Chloro-6-fluoronicotinic acid

Cat. No.: B1364541
CAS No.: 38185-57-8
M. Wt: 175.54 g/mol
InChI Key: NHESJWPBKSDWPD-UHFFFAOYSA-N
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Description

5-Chloro-6-fluoronicotinic acid: is a chemical compound with the molecular formula C6H3ClFNO2 and a molecular weight of 175.54 g/mol It is a derivative of nicotinic acid, characterized by the presence of chlorine and fluorine atoms on the pyridine ring

Biochemical Analysis

Biochemical Properties

5-Chloro-6-fluoronicotinic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to specific enzymes that are involved in metabolic pathways. For instance, this compound can act as an inhibitor or activator of certain enzymes, thereby influencing the rate of biochemical reactions . Additionally, this compound can form complexes with proteins, affecting their structure and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in the levels of specific metabolites. Additionally, it can alter cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound can bind to specific enzymes, inhibiting their activity and thereby affecting the metabolic pathways they regulate . Additionally, this compound can interact with transcription factors, leading to changes in gene expression and subsequent alterations in cellular function . These molecular mechanisms provide a comprehensive understanding of how this compound influences biochemical and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to certain environmental factors . Additionally, long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important considerations for researchers using this compound in biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical and cellular processes . For instance, high doses of this compound can result in toxic or adverse effects, such as cellular damage or disruption of metabolic pathways . These dosage-dependent effects are critical for understanding the safety and efficacy of this compound in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of specific metabolites . For example, this compound can inhibit enzymes involved in the biosynthesis of certain metabolites, thereby affecting their concentrations in cells

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins . This compound can be transported across cell membranes by active or passive transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can bind to proteins that facilitate its distribution to various cellular compartments . These transport and distribution mechanisms are crucial for understanding how this compound exerts its effects at the cellular level.

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications . This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects . The localization of this compound within these compartments can influence its activity and function, making it an important factor in its overall biochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-fluoronicotinic acid typically involves the halogenation of nicotinic acid derivatives. One common method includes the use of chlorinating and fluorinating agents under controlled conditions to introduce the chlorine and fluorine atoms at the desired positions on the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process often requires careful handling of reagents and control of reaction parameters to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-6-fluoronicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinic acid derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Chemistry: 5-Chloro-6-fluoronicotinic acid is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is utilized to study the effects of halogenated nicotinic acid derivatives on biological systems. It can be used to investigate enzyme interactions and metabolic pathways .

Medicine: Its derivatives may exhibit pharmacological activities, making it a valuable compound for drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, dyes, and other industrial products .

Mechanism of Action

The mechanism of action of 5-Chloro-6-fluoronicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

  • 6-Fluoronicotinic acid
  • 5-Chloronicotinic acid
  • 6-Chloronicotinic acid
  • 5-Fluoronicotinic acid

Comparison: Compared to its similar compounds, 5-Chloro-6-fluoronicotinic acid is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring. This dual halogenation can impart distinct chemical and biological properties, making it a valuable compound for various applications. The combination of these halogens can enhance its reactivity and specificity in chemical reactions and biological interactions .

Properties

IUPAC Name

5-chloro-6-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHESJWPBKSDWPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394875
Record name 5-chloro-6-fluoronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38185-57-8
Record name 5-chloro-6-fluoronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-6-fluoropyridine-3-carboxylic acid
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